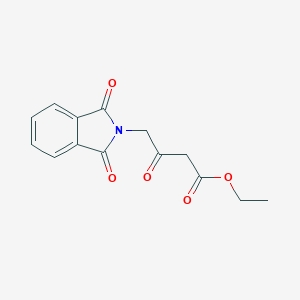

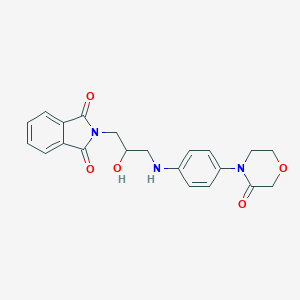

2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is also known as Rivaroxaban Impurity 27 . It is a Rivaroxaban intermediate, which is a novel antithrombotic agent . Rivaroxaban is a highly potent and selective, direct FXa inhibitor .

Molecular Structure Analysis

The molecular formula of this compound is C21H21N3O5 . The InChI code is 1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2 . The canonical SMILES representation is C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O .Physical And Chemical Properties Analysis

The molecular weight of this compound is 395.4 g/mol . It has a topological polar surface area of 99.2 Ų and a complexity of 610 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 6 rotatable bonds .Applications De Recherche Scientifique

Mesogenic Schiff Bases Synthesis and Characterization : Research has been conducted on synthesizing mesogenic Schiff bases related to isoindoline-1,3-dione derivatives. These compounds have shown enantiotropic liquid crystalline behavior, exhibiting Nematic texture and SmA phase in some derivatives. Their thermal behavior and mesomorphic properties were investigated, with findings on HOMO and LUMO band gaps correlating with theoretical calculations (Dubey et al., 2018).

Optoelectronic Properties Studies : Novel 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives have been synthesized and their photophysical, thermal properties characterized. These compounds demonstrated high thermal stability and exhibited promising properties as fluorescent compounds. Computational studies using Density Functional Theory (DFT) were conducted to calculate optical band gaps and Frontier Molecular Orbital (FMO) energies (Mane et al., 2019).

Crystal Structure and IR Spectrum Analysis : The crystal structure and infrared spectrum of related isoindoline-1,3-dione compounds have been studied. Structural analysis was carried out using single crystal X-ray diffraction, revealing insights into the crystallization and molecular structure of these compounds (Anouar et al., 2019).

Antimicrobial Activity and Molecular Docking Studies : Research on 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione showed antimicrobial activity and was subjected to computational studies including density function test (DFT) and docking studies. The compound exhibited activity against S. aureus and C. albicans (Ghabbour et al., 2016).

Synthesis and Characterization of Novel Derivatives : Synthesis and computational studies have been conducted on novel acridin-isoindoline-1,3-dione derivatives, exploring their potential as optoelectronically significant compounds. These studies included absorption and fluorescence spectra in different solvents, thermal stability assessments, and computational analyses (Mane et al., 2019).

Mécanisme D'action

Target of Action

The primary target of 2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione is Factor Xa (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in blood clotting, converting prothrombin to thrombin, which then acts to convert fibrinogen to fibrin, forming a blood clot .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin . By inhibiting this step in the coagulation cascade, the compound effectively reduces the formation of blood clots .

Biochemical Pathways

The inhibition of FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By preventing the conversion of prothrombin to thrombin, the compound disrupts this pathway, reducing the formation of fibrin and ultimately, the formation of blood clots .

Result of Action

The result of the action of 2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione is a reduction in the formation of blood clots . This can be beneficial in conditions where there is an increased risk of clot formation, such as in certain cardiovascular diseases .

Propriétés

IUPAC Name |

2-[2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFVSMPWXAASIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623241 |

Source

|

| Record name | 2-{2-Hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257527-98-2 |

Source

|

| Record name | 2-{2-Hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B172608.png)

![Oxazolo[5,4-c]pyridin-2-amine](/img/structure/B172611.png)